1,2-Dibromohexafluoropropane

Description

The exact mass of the compound 1,2-Dibromohexafluoropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dibromohexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromohexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULQNFKNLFOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880143 | |

| Record name | 1,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-95-0 | |

| Record name | 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1,2-Dibromohexafluoropropane from Hexafluoropropene

This guide provides a comprehensive technical overview for the synthesis of 1,2-dibromohexafluoropropane, a valuable fluorinated building block, from hexafluoropropene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction mechanism, provides a detailed experimental protocol, outlines critical safety considerations, and discusses analytical techniques for product characterization. The content is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the synthesis.

Introduction and Strategic Importance

1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a halogenated propane derivative with significant applications in organic synthesis.[1][2] Its utility stems from the presence of both bromine and fluorine atoms, which impart unique chemical properties and reactivity. This compound serves as a precursor for the introduction of fluorinated moieties into more complex molecules, a strategy of increasing importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 1,2-dibromohexafluoropropane via the direct bromination of hexafluoropropene is a common and efficient method for its preparation.[3][4]

Unraveling the Reaction Mechanism: A Tale of Two Pathways

The addition of bromine to an alkene is a classic organic transformation. However, the presence of six electron-withdrawing fluorine atoms on the propylene backbone of hexafluoropropene introduces nuances to the reaction mechanism that are critical for a practitioner to understand. Two primary mechanistic pathways can be considered: electrophilic addition and free-radical addition.

The Electrophilic Addition Pathway

In a typical electrophilic addition of bromine to an alkene, the electron-rich π-bond of the double bond attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[5][6][7] This is followed by the backside attack of a bromide ion to open the three-membered ring, resulting in the anti-addition of the two bromine atoms.[5][8]

While this pathway is common for many alkenes, the strong inductive effect of the fluorine atoms in hexafluoropropene deactivates the double bond towards electrophilic attack. However, under appropriate conditions, this pathway can still be operative.

The Free-Radical Addition Pathway

The presence of fluorine atoms can also facilitate a free-radical addition mechanism, particularly when the reaction is initiated by light (photobromination) or radical initiators.[3][9] In this pathway, a bromine radical (Br•) is generated, which then adds to the hexafluoropropene double bond to form a stable, fluorinated carbon-centered radical. This radical then reacts with a molecule of bromine to yield the final product and another bromine radical, propagating the chain reaction.

Given that the synthesis can be initiated by light, a free-radical component to the mechanism is highly probable.[3] It is plausible that both electrophilic and free-radical pathways may occur concurrently, with the predominant mechanism being influenced by the specific reaction conditions, such as the presence of light, temperature, and impurities.

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,2-dibromohexafluoropropane from hexafluoropropene. This protocol is designed to be self-validating by incorporating in-process checks and purification steps to ensure a high-purity final product.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| Hexafluoropropene (HFP) | ≥99% | Aldrich (295388) |

| Bromine (Br₂) | ≥99.5% | Sigma-Aldrich |

| 1,2-Dibromohexafluoropropane | (for initiation) | ChemicalBook (CB8347781) |

| Stirred tank reactor | Enameled or glass | Standard laboratory supplier |

| Gas inlet tube | Standard laboratory supplier | |

| Condenser | Standard laboratory supplier | |

| Light source | White light | Standard laboratory supplier |

| Magnetic stirrer | Standard laboratory supplier | |

| Schlenk line | Standard laboratory supplier | |

| NMR tubes | Standard laboratory supplier | |

| GC-MS vials | Standard laboratory supplier |

Step-by-Step Synthesis Procedure

-

Reactor Setup: In a well-ventilated fume hood, assemble a clean and dry enameled or glass stirred tank reactor equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a port for liquid addition. The reactor should be shielded from ambient light if photolytic initiation is not desired initially.

-

Initial Charge: Charge the reactor with liquid elemental bromine. For every mole of hexafluoropropene to be reacted, approximately 1.1 moles of bromine should be used.

-

Initiation: To facilitate a smooth start to the reaction, add a small amount (1-10% by weight relative to the bromine) of 1,2-dibromohexafluoropropane to the reactor.[3] This serves to initiate the reaction.

-

Introduction of Hexafluoropropene: Begin stirring the bromine solution. Slowly bubble gaseous hexafluoropropene through the gas inlet tube into the liquid bromine. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature between room temperature and 70°C.[3] If using liquid hexafluoropropene, it should be added dropwise.

-

Photolytic Promotion (Optional but Recommended): To enhance the reaction rate, the reactor can be illuminated with a white light source.[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the characteristic red-brown color of elemental bromine.[3] The reaction is complete when the solution becomes colorless or pale yellow.

-

Work-up and Purification:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Transfer the crude product to a separatory funnel and wash with a 5% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be purified by fractional distillation to yield pure 1,2-dibromohexafluoropropane (boiling point: 73°C).[4]

-

Reaction Workflow Diagram

Caption: Synthesis workflow for 1,2-dibromohexafluoropropane.

Safety: A Paramount Consideration

The synthesis of 1,2-dibromohexafluoropropane involves hazardous materials and requires strict adherence to safety protocols.

-

Hexafluoropropene (HFP): HFP is a gas that is supplied in pressurized containers.[10] It is crucial to handle the cylinder securely and to work in a well-ventilated area.[10][11][12] Inhalation of HFP can cause dizziness and other health effects.[10] Contact with the liquid form can cause frostbite.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is harmful if inhaled. All manipulations involving bromine must be conducted in a fume hood.[13]

-

Reaction Exotherm: The reaction is exothermic. The rate of addition of hexafluoropropene should be carefully controlled to prevent a runaway reaction.

-

Waste Disposal: All waste materials, including residual bromine and halogenated organic compounds, must be disposed of in accordance with institutional and local regulations.

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized 1,2-dibromohexafluoropropane should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of 1,2-dibromohexafluoropropane will show distinct signals for the different fluorine environments, and the coupling patterns will provide valuable structural information.

-

¹³C NMR: The ¹³C NMR spectrum will confirm the presence of the three carbon atoms in the propane backbone and their chemical environments.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of the product and identifying any byproducts.[14] The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic signature of the two bromine atoms.

-

Elemental Analysis: Quantitative analysis for carbon and fluorine can provide further confirmation of the empirical formula of the product.[3]

Conclusion

The synthesis of 1,2-dibromohexafluoropropane from hexafluoropropene is a robust and scalable process. A thorough understanding of the potential reaction mechanisms, coupled with a meticulous experimental approach and a strong emphasis on safety, will enable researchers to successfully prepare this valuable fluorinated building block for their synthetic endeavors. The analytical techniques outlined in this guide provide the necessary tools to ensure the quality and identity of the final product, which is a critical aspect of scientific integrity in research and development.

References

- DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents.

-

HEXAFLUOROPROPENE - HaloPolymer Trading Inc. Available from: [Link]

-

Halogen addition reaction - Wikipedia. Available from: [Link]

-

Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. Available from: [Link]

-

SAFETY DATA SHEET - Airgas. Available from: [Link]

-

Safety Data Sheet: Trimers of hexafluoropropene - Chemos GmbH&Co.KG. Available from: [Link]

-

#Additionreaction Electrophilic Vs Nuleophilic Vs Free radical addition reaction - YouTube. (2019-04-05). Available from: [Link]

-

Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Available from: [Link]

-

Mechanism for the electrophilic addition reactions between bromine (and the other halogens) • Alkenes react in the cold wit. Available from: [Link]

-

FREE RADICAL SUBSTITUTION VS ELECTROPHILIC ADDITION - YouTube. (2021-03-05). Available from: [Link]

-

1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. Available from: [Link]

-

1,2-Dibromohexafluoropropane - the NIST WebBook. Available from: [Link]

-

Fluoroalkane and perfluoroalkane synthesis - Organic Chemistry Portal. Available from: [Link]

-

CHAPTER-7 ELECTROPHILIC AND FREE RADICAL ADDITION. Available from: [Link]

-

Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013-03-15). Available from: [Link]

-

halogenation of alkenes - Chemguide. Available from: [Link]

-

What is the difference between free radical reaction and electrophilic substitution reaction? - Quora. (2017-10-02). Available from: [Link]

-

Free Radical Substitution and Electrophilic Addition | PDF | Alkene | Chemical Reactions. Available from: [Link]

-

Radical Halogenation: Thermodynamics - YouTube. (2018-02-09). Available from: [Link]

-

Analytical techniques – Knowledge and References - Taylor & Francis. Available from: [Link]

-

10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes - Chemistry LibreTexts. (2021-12-15). Available from: [Link]

-

CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download - LookChem. Available from: [Link]

-

Electrophilic Addition of Halogens to Alkenes - Chemistry LibreTexts. (2023-01-22). Available from: [Link]

-

Alkene halogenation (video) - Khan Academy. Available from: [Link]

Sources

- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]

- 2. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]

- 4. 1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 [chemicalbook.com]

- 5. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. halopolymer-usa.com [halopolymer-usa.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. airgas.com [airgas.com]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 1,2-Dibromohexafluoropropane

An In-Depth Technical Guide to the Physical Properties of 1,2-Dibromohexafluoropropane

Introduction

1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a halogenated organic compound characterized by a propane backbone heavily substituted with both bromine and fluorine atoms. This unique molecular structure imparts a combination of high density, chemical stability, and a relatively high boiling point for a short-chain alkane[1]. As a colorless liquid at room temperature, its distinct physical properties make it a subject of interest in specialized chemical synthesis and as a potential solvent in industrial processes[1][2].

This guide offers a comprehensive exploration of the core , providing researchers, scientists, and drug development professionals with the technical data and contextual insights necessary for its application. The information presented is grounded in authoritative data sources to ensure scientific integrity and practical relevance.

Molecular and Chemical Identity

The foundational identity of a chemical compound is established by its formula, structure, and universally recognized identifiers. These elements are crucial for unambiguous sourcing, regulatory compliance, and theoretical modeling.

| Identifier | Value | Source |

| CAS Number | 661-95-0 | [3][4] |

| Molecular Formula | C₃Br₂F₆ | [1][3][5] |

| Molecular Weight | 309.83 g/mol | [3][5][6] |

| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [3][6] |

| Synonyms | Hexafluoropropene Dibromide, 1,2-Dibromoperfluoropropane | [1][4] |

| InChI Key | KTULQNFKNLFOHL-UHFFFAOYSA-N | [3][4] |

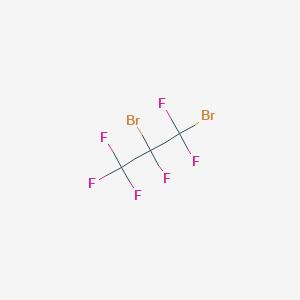

Below is a two-dimensional representation of the molecular structure of 1,2-Dibromohexafluoropropane, illustrating the connectivity of its constituent atoms.

Caption: 2D structure of 1,2-Dibromohexafluoropropane.

Core Physical and Thermodynamic Properties

The physical behavior of 1,2-Dibromohexafluoropropane under various conditions is dictated by the properties summarized below. The presence of heavy bromine atoms and electronegative fluorine atoms significantly enhances intermolecular forces, resulting in a high density and boiling point compared to non-halogenated analogs[1].

| Property | Value | Conditions | Source |

| Physical State | Liquid | Room Temperature | [1][7] |

| Appearance | Colorless | [1][7][8] | |

| Boiling Point | 72.5 - 73 °C (345.65 - 346.15 K) | Atmospheric Pressure | [4][9][10] |

| Melting Point | -95 °C to -94.4 °C (178.15 K to 178.75 K) | [4][7][9] | |

| Density | 2.169 g/cm³ | 20 °C | [4][9] |

| Refractive Index | 1.3591 - 1.3605 | 20 °C | [4][9] |

| Vapor Pressure | 2.5 psig (≈ 17.2 kPa) | 25 °C | [9] |

| Flash Point | 71 - 72 °C | [4][11] | |

| Water Solubility | No information available | [8] |

The high density of this compound is a direct consequence of its high molecular weight, with bromine atoms contributing significantly to its mass. Its status as a colorless liquid with low volatility at standard temperatures makes it suitable for handling in typical laboratory settings, provided appropriate ventilation is used[1].

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property used to identify and assess the purity of liquid substances. The causality behind this protocol is ensuring a precise, temperature-controlled measurement, as the refractive index is sensitive to thermal fluctuations.

Objective: To accurately measure the refractive index of 1,2-Dibromohexafluoropropane using a standard Abbe refractometer.

Methodology:

-

Calibration: Turn on the refractometer and the circulating water bath set to 20.0 °C. Calibrate the instrument using a standard reference liquid with a known refractive index, such as distilled water.

-

Sample Preparation: Ensure the sample of 1,2-Dibromohexafluoropropane is free of any particulate matter or immiscible contaminants.

-

Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the sample onto the surface of the lower prism.

-

Measurement: Close the prism assembly firmly. Allow 1-2 minutes for the sample to reach thermal equilibrium with the prisms.

-

Reading: Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line. Adjust the compensator to eliminate any color fringe.

-

Data Recording: Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature (20.0 °C).

-

Cleaning: Thoroughly clean the prism surfaces with a soft tissue moistened with an appropriate solvent (e.g., isopropanol), followed by a dry, clean tissue.

The following diagram illustrates the workflow for this experimental procedure.

Sources

- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 1,2-Dibromohexafluoropropane [webbook.nist.gov]

- 4. 1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 [amp.chemicalbook.com]

- 5. 1,2-Dibromohexafluoropropane, 95% | Fisher Scientific [fishersci.ca]

- 6. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 1,2-Dibromohexafluoropropane [webbook.nist.gov]

- 11. 1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 [chemicalbook.com]

A Spectroscopic Guide to 1,2-Dibromohexafluoropropane: Elucidating Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,2-Dibromohexafluoropropane (C₃Br₂F₆), a halogenated propane of significant interest in specialized chemical synthesis. We delve into the core analytical techniques essential for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to offer researchers, scientists, and drug development professionals both a theoretical foundation and practical insights into the causality behind experimental choices. While direct access to the full, authenticated spectral data for 1,2-Dibromohexafluoropropane from subscription-based databases like SpectraBase and the NIST spectral library is not publicly available, this guide establishes the complete analytical workflow. To illustrate the principles of data interpretation, we will utilize publicly available spectral data for the analogous compound, 1,2-dibromopropane, as a proxy where necessary, clearly indicating its exemplary role.

Introduction: The Molecular Profile of 1,2-Dibromohexafluoropropane

1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a dense, colorless liquid with the chemical formula C₃Br₂F₆ and a molecular weight of approximately 309.83 g/mol .[1][2] Its structure, featuring a propane backbone heavily substituted with both fluorine and bromine atoms, imparts unique chemical properties utilized in specialized solvent applications and as a synthetic intermediate.[2] The presence of a chiral center at the C-2 position further complicates its structural analysis, making a multi-faceted spectroscopic approach essential for unambiguous characterization.

The strategic application of NMR, IR, and Mass Spectrometry allows for a detailed interrogation of the molecule's atomic connectivity, functional groups, and fragmentation behavior. This guide will walk through the principles, experimental protocols, and data interpretation for each technique as it applies to this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a fluorinated compound like 1,2-Dibromohexafluoropropane, both ¹⁹F and ¹³C NMR are indispensable.

The Power of ¹⁹F NMR in Fluorine Chemistry

Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton (¹H) NMR.[3][4] Furthermore, the ¹⁹F chemical shift range is exceptionally wide (spanning over 800 ppm), which minimizes signal overlap and makes it highly sensitive to subtle changes in the local electronic environment.[4][5]

Experimental Protocol: Acquiring High-Resolution ¹⁹F NMR Spectra

A robust protocol ensures the acquisition of high-quality, reproducible data. The following steps outline a standard procedure for obtaining a ¹⁹F NMR spectrum.

-

Sample Preparation: Dissolve 5-10 mg of 1,2-Dibromohexafluoropropane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solvent provides a field-frequency lock for the spectrometer.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected range for fluorinated organic compounds (e.g., -50 to -250 ppm is a common starting point).[4]

-

The transmitter offset should be centered within the expected chemical shift range.

-

Use a 30-45° pulse angle to ensure adequate signal without saturating the spins.

-

Set a relaxation delay (d1) of 1-2 seconds. For quantitative analysis, this should be increased to at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[3]

-

Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

-

For clarity, a proton-decoupled experiment is typically performed to remove ¹H-¹⁹F couplings.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. While CFCl₃ (0 ppm) is the traditional standard, it is often more practical to use an internal or external secondary standard with a known chemical shift.[6]

-

Integrate the signals to determine the relative ratios of different fluorine environments.

-

Caption: Workflow for NMR Data Acquisition and Processing.

Predicted ¹⁹F and ¹³C NMR Data for 1,2-Dibromohexafluoropropane

While the experimental spectra are not publicly available, we can predict the expected signals based on the molecular structure: CF₃-CFBr-CF₂Br.

-

¹⁹F NMR: The structure contains three distinct fluorine environments:

-

The -CF₃ group.

-

The -CFBr- group.

-

The -CF₂Br group. Therefore, three main signals are expected. Each signal will be split into complex multiplets due to geminal (²JFF) and vicinal (³JFF) couplings between these non-equivalent fluorine nuclei. The -CF₃ signal would likely appear as a doublet of doublets, the -CFBr- as a complex multiplet (quartet of triplets), and the -CF₂Br as a doublet of quartets.

-

-

¹³C NMR: The molecule has three carbon atoms in unique chemical environments.

-

C-1: Attached to two fluorines and one bromine (-CF₂Br).

-

C-2: Attached to one fluorine, one bromine, and two other carbons (-CFBr-).

-

C-3: Attached to three fluorines (-CF₃). Three signals are expected in the proton-decoupled ¹³C NMR spectrum. Due to the strong electronegativity of the attached halogens, these signals would appear significantly downfield. Furthermore, each carbon signal will be split into multiplets due to one-bond (¹JCF) and two-bond (²JCF) couplings with fluorine atoms. For instance, the C-3 signal (-CF₃) would appear as a quartet, C-1 (-CF₂Br) as a triplet, and C-2 (-CFBr-) as a doublet.

-

Table 1: Predicted NMR Spectroscopic Data for 1,2-Dibromohexafluoropropane

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity (due to JCF) |

|---|---|---|

| ¹³C-1 (-CF₂Br) | 90 - 120 | Triplet |

| ¹³C-2 (-CFBr-) | 90 - 120 | Doublet |

| ¹³C-3 (-CF₃) | 115 - 130 | Quartet |

| ¹⁹F (-CF₂Br) | -60 to -80 | Doublet of Quartets |

| ¹⁹F (-CFBr-) | -140 to -170 | Quartet of Triplets |

| ¹⁹F (-CF₃) | -70 to -85 | Doublet of Doublets |

Note: Chemical shift ranges are estimates based on typical values for similar structural motifs.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific bonds and functional groups. For 1,2-Dibromohexafluoropropane, the key absorptions will be from C-F and C-Br bond vibrations.

Experimental Protocol: Neat Liquid Sample Analysis

As 1,2-Dibromohexafluoropropane is a liquid at room temperature, the simplest method is to acquire the spectrum of a neat (undiluted) thin film.

-

Prepare the Salt Plates: Use two polished salt plates (e.g., NaCl or KBr). Ensure they are clean and dry by wiping them with a tissue soaked in a volatile solvent like acetone or methylene chloride.

-

Apply the Sample: Place a single drop of the liquid sample onto the center of one plate.

-

Create the Film: Place the second plate on top and gently press to spread the liquid into a thin, uniform film between the plates.

-

Acquire Spectrum: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

-

Run Background: First, run a background scan with nothing in the sample compartment to account for atmospheric CO₂ and H₂O.

-

Run Sample: Run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.

Interpreting the IR Spectrum

The IR spectrum of a haloalkane is dominated by absorptions in the "fingerprint region" (< 1500 cm⁻¹). For 1,2-Dibromohexafluoropropane, the key expected absorptions are:

-

C-F Stretching: Strong, intense absorption bands are expected in the region of 1100-1400 cm⁻¹ . The sheer number of C-F bonds will likely result in a series of very strong, broad peaks in this area.

-

C-Br Stretching: Absorptions due to C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

-

C-C Stretching: Weaker absorptions for the C-C single bond stretches will occur in the 800-1200 cm⁻¹ region but are often obscured by the much stronger C-F stretches.

The absence of significant peaks in other regions (e.g., ~1700 cm⁻¹ for C=O, ~3000 cm⁻¹ for C-H, or ~3400 cm⁻¹ for O-H) is also crucial information, confirming the purity of the haloalkane and the absence of oxidation or hydrolysis products.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. The NIST Chemistry WebBook confirms that an electron ionization (EI) mass spectrum is available for this compound.[2]

Experimental Protocol: Electron Ionization (EI) GC-MS

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation. It is often coupled with Gas Chromatography (GC) for sample introduction and purification.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet. The GC separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interpreting the Mass Spectrum

The mass spectrum of 1,2-Dibromohexafluoropropane will be characterized by several key features:

-

Molecular Ion (M⁺•): The molecular ion peak is crucial for confirming the molecular weight. Due to the two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will consist of:

-

[C₃⁷⁹Br₂F₆]⁺•

-

[C₃⁷⁹Br⁸¹BrF₆]⁺•

-

[C₃⁸¹Br₂F₆]⁺• The m/z values will be separated by 2 Da, and the relative intensities of these peaks will be in an approximate 1:2:1 ratio . This isotopic signature is a definitive indicator of a dibrominated compound.

-

-

Key Fragments: The most abundant peak in the spectrum is the base peak. Fragmentation will likely occur via the loss of bromine or fluorine atoms, or cleavage of the C-C bonds. Expected fragments include:

-

[M - Br]⁺: Loss of a bromine atom (a peak cluster around m/z 229 and 231). This is often a very prominent fragment.

-

[CF₃]⁺: Cleavage of the C2-C3 bond, giving a peak at m/z 69.

-

[C₂F₃Br]⁺: Cleavage of the C1-C2 bond.

-

[C₂F₄Br]⁺: Loss of CF₂Br.

-

Caption: Predicted primary fragmentation pathways for 1,2-Dibromohexafluoropropane in EI-MS.

Table 2: Predicted Key Ions in the Mass Spectrum of 1,2-Dibromohexafluoropropane

| m/z (approx.) | Proposed Ion Structure | Notes |

|---|---|---|

| 308, 310, 312 | [C₃Br₂F₆]⁺• | Molecular Ion (M⁺•) triplet, 1:2:1 ratio |

| 229, 231 | [C₃BrF₆]⁺ | Loss of a bromine atom, 1:1 ratio |

| 179, 181 | [C₂BrF₄]⁺ | Loss of CF₃ and Br |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Conclusion: A Unified Structural Assignment

By integrating the data from ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, a complete and unambiguous structural assignment for 1,2-Dibromohexafluoropropane can be achieved. NMR provides the precise atomic connectivity and confirms the three unique carbon and fluorine environments. IR spectroscopy validates the presence of C-F and C-Br bonds and confirms the absence of other functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, most notably the characteristic isotopic pattern of two bromine atoms. This multi-technique workflow represents a self-validating system, ensuring the highest degree of confidence in the final structural elucidation for researchers in all fields of chemical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69579, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved January 8, 2026 from [Link].[1][7]

-

NIST (2024). 1,2-Dibromohexafluoropropane in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved January 8, 2026 from [Link].[2]

-

MDPI (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved January 8, 2026 from [Link].[8]

-

Wikipedia (2023). 1,2-Dibromopropane. Retrieved January 8, 2026 from [Link].[9]

-

Doc Brown's Chemistry (2023). Infrared spectrum of 1,2-dibromoethane. Retrieved January 8, 2026 from [Link].[10]

-

Joseph Hornak (2023). 19Flourine NMR. Retrieved January 8, 2026 from [Link].[3]

-

Wikipedia (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 8, 2026 from [Link].[4]

-

Spectroscopy Online (2023). Halogenated Organic Compounds. Retrieved January 8, 2026 from [Link].[11]

-

NMR Facility, UCSB Chem and Biochem (2023). 19F Chemical Shifts and Coupling Constants. Retrieved January 8, 2026 from [Link].[12]

-

University of Regensburg (2023). 19F NMR Reference Standards. Retrieved January 8, 2026 from [Link].[6]

-

Doc Brown's Chemistry (2023). C-13 nmr spectrum of 1,2-dibromoethane. Retrieved January 8, 2026 from [Link].[13]

Sources

- 1. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromohexafluoropropane [webbook.nist.gov]

- 3. Propane, 1,2-dibromo- [webbook.nist.gov]

- 4. Propane, 1,2-dibromo- [webbook.nist.gov]

- 5. Propane, 1,2-dibromo- [webbook.nist.gov]

- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228) [np-mrd.org]

- 8. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Propane, 1,2-dibromo- [webbook.nist.gov]

- 12. NIST Chemistry WebBook [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

1,2-Dibromohexafluoropropane molecular weight and formula

An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, a halogenated propane derivative. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. It is intended for professionals in research and development who require a deep understanding of this compound's chemical behavior, from synthesis to potential applications.

Core Molecular and Physical Properties

1,2-Dibromohexafluoropropane is a significant compound in the realm of fluorinated organic chemistry. Its unique properties, derived from the presence of both bromine and fluorine atoms, make it a subject of interest for various specialized applications.[1]

Molecular Identity

-

IUPAC Name: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane[2]

This structure, featuring a propane backbone with vicinal bromine atoms and extensive fluorination, results in a high-density, low-volatility liquid with notable chemical stability.[1]

Physicochemical Data

The physical properties of 1,2-dibromohexafluoropropane are largely dictated by the heavy halogen atoms and strong C-F bonds.

| Property | Value | Source(s) |

| Molecular Formula | C₃Br₂F₆ | PubChem[2], NIST[3] |

| Molecular Weight | 309.83 g/mol | PubChem[2], NIST[3] |

| Appearance | Colorless liquid | CymitQuimica[1] |

| Boiling Point | 71-72 °C | Fisher Scientific |

| Density | 2.169 g/cm³ | ChemicalBook[4] |

| CAS Number | 661-95-0 | PubChem[2], NIST[3] |

Synthesis of 1,2-Dibromohexafluoropropane

The primary industrial synthesis of 1,2-dibromohexafluoropropane is achieved through the electrophilic addition of elemental bromine to hexafluoropropene (HFP).[5] This reaction is characteristic of the chemistry of alkenes, where the electron-rich double bond is susceptible to attack by electrophiles.[6][7][8][9][10]

Reaction Mechanism: Electrophilic Addition

The reaction proceeds via a well-established electrophilic addition mechanism. The electron density of the π-bond in hexafluoropropene induces a dipole in the approaching bromine molecule, rendering one bromine atom electrophilic (δ+). This electrophilic bromine is attacked by the alkene, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. The subsequent nucleophilic attack by the bromide ion on one of the carbon atoms of the cyclic intermediate opens the ring to yield the final vicinal dibromide product.[6][7][8][9][10]

Caption: Electrophilic addition of bromine to hexafluoropropene.

Laboratory-Scale Synthesis Protocol

While industrial synthesis may be continuous, a batch-wise laboratory preparation can be outlined based on the principles described in the patent literature.[5] The reaction is initiated in the presence of a small amount of the final product, which helps to facilitate the initial stages.[5]

Materials:

-

Hexafluoropropene (gas)

-

Elemental Bromine (liquid)

-

1,2-Dibromohexafluoropropane (for initiation)

-

A suitable reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a dropping funnel, and a reflux condenser.

Procedure:

-

Charge the reaction vessel with liquid bromine and a small amount (1-10% by weight relative to bromine) of 1,2-dibromohexafluoropropane.[5]

-

Cool the mixture and slowly bubble hexafluoropropene gas through the liquid.

-

The reaction is spontaneous and exothermic; maintain the temperature in the range of 20-70 °C.[5]

-

The disappearance of the red-brown color of bromine indicates the reaction is proceeding towards completion.

-

Upon completion, the crude product can be purified.

Purification of the Product

Post-synthesis, the crude product may contain unreacted bromine or other impurities. A standard purification workflow for halogenated compounds is advised.

Caption: General purification workflow for 1,2-dibromohexafluoropropane.

Spectroscopic Characterization

Characterization of 1,2-dibromohexafluoropropane relies on standard spectroscopic techniques. The presence of fluorine makes ¹⁹F NMR a particularly powerful tool.

NMR Spectroscopy (¹³C and ¹⁹F)

-

¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is highly informative.[11][12] The spectrum is expected to show distinct signals for the CF₃, CFBr, and CF₂Br groups. The chemical shifts are sensitive to the electronic environment, with electron-withdrawing bromine atoms causing deshielding.[13][14]

-

¹³C NMR: Each of the three carbon atoms is chemically inequivalent and should produce a distinct signal. The signals will be split by the attached fluorine atoms (C-F coupling).

Expected NMR Chemical Shift Ranges:

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Notes |

| ¹⁹F | -CF₃ | +40 to +80 | Relative to CFCl₃.[14] The electron-withdrawing effect of the adjacent CFBr group will influence the exact shift. |

| -CF₂- | +80 to +140 | Relative to CFCl₃.[14] The attached bromine will cause a downfield shift. | |

| >CF- | +140 to +250 | Relative to CFCl₃.[14] The attached bromine will cause a downfield shift. | |

| ¹³C | C-X (Alkyl Halide) | 55-80 | Relative to TMS.[15] The presence of multiple fluorine atoms will significantly shift these carbons downfield. |

| Aliphatic Carbons | 10-40 | Relative to TMS.[16] The trifluoromethyl carbon will be in this region but shifted and split by fluorine. |

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is suitable for analyzing this volatile compound. The mass spectrum will show a molecular ion peak, but the most characteristic feature will be the isotopic pattern of the bromine atoms. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing two bromine atoms will exhibit a characteristic M, M+2, M+4 pattern with a relative intensity ratio of roughly 1:2:1.

Expected Fragmentation Patterns:

-

α-cleavage: Cleavage of the C-C bond adjacent to a bromine atom is a common fragmentation pathway for alkyl halides.

-

Loss of Halogen: Loss of a bromine radical (Br•) or a fluorine radical (F•) is expected. The loss of fragments with mass units of 19 (F) or 20 (HF) can be indicative of fluorinated compounds.[17]

Reactivity and Potential Applications

The chemical reactivity of 1,2-dibromohexafluoropropane is dominated by the two C-Br bonds, which are significantly weaker than the C-F and C-C bonds.

Chemical Reactivity

-

Dehalogenation: Vicinal dibromides can undergo dehalogenation with reagents like zinc dust or sodium iodide to form alkenes. In this case, the product would be hexafluoropropene.

-

Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the strong electron-withdrawing effect of the fluorine atoms may deactivate the adjacent carbon to Sₙ2 attack.

-

Precursor for Organometallic Reagents: It could potentially be used to form Grignard or organolithium reagents, although the presence of multiple halogens can complicate these reactions.

Applications

While not extensively documented in drug development literature, the properties of 1,2-dibromohexafluoropropane suggest several niche applications:

-

Chemical Intermediate: Its primary use is likely as a building block in the synthesis of other complex fluorinated molecules.[1] The two bromine atoms provide reactive handles for further chemical modification.

-

Specialized Solvent: Its high density and chemical stability make it a candidate for use as a specialized solvent for certain reactions or extractions.[1]

-

¹⁹F NMR Reference or Probe: In the context of drug discovery, fluorinated compounds are widely used in ¹⁹F NMR screening to study ligand-protein interactions.[13] While this specific molecule's use is not explicitly documented, similar small, fluorinated molecules serve as valuable tools in this field.

-

Other Industrial Uses: There is a mention of its use in the manufacturing of fire-extinguishing microcapsules.[4]

Safety and Handling

As a polyhalogenated compound, 1,2-dibromohexafluoropropane requires careful handling.

-

Hazards: It is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.

-

Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

1,2-Dibromohexafluoropropane is a well-defined chemical entity with established physical properties and a clear synthetic route. Its utility for researchers lies primarily in its role as a fluorinated building block, offering reactive sites for the introduction of perfluorinated moieties into larger molecules. While direct applications in drug development are not prominent, its relevance to ¹⁹F NMR and the broader field of medicinal chemistry of fluorinated compounds is clear. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research setting.

References

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

19Flourine NMR. University of Ottawa NMR Facility. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

- DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane.

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

GCMS 3 Fragmentation Patterns. YouTube. [Link]

-

Electrophilic addition. A-Level Chemistry. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem. [Link]

-

1,2-Dibromohexafluoropropane. NIST WebBook. [Link]

-

Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization. Nanjing Tech University. [Link]

-

Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. ACS Publications. [Link]

-

7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]

-

Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp) F Bonds Functionalization. ResearchGate. [Link]

-

Cas 2252-78-0,1-BROMO-1,1,2,3,3,3-HEXAFLUOROPROPANE. LookChem. [Link]

-

Electrophilic Addition Reactions of Alkenes. Chemistry Steps. [Link]

-

Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Doc Brown's Chemistry. [Link]

-

Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]

-

Purification of Laboratory Chemicals. Scribd. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Introduction to GC-MS Fragmentation and Interpretation. LCGC International. [Link]

-

CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download. LookChem. [Link]

-

Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. ResearchGate. [Link]

-

Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. ResearchGate. [Link]

Sources

- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]

- 2. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dibromohexafluoropropane [webbook.nist.gov]

- 4. 1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 [chemicalbook.com]

- 5. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]

- 6. savemyexams.com [savemyexams.com]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. bhu.ac.in [bhu.ac.in]

- 17. whitman.edu [whitman.edu]

The Solubility of 1,2-Dibromohexafluoropropane in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromohexafluoropropane (C₃Br₂F₆), a halogenated hydrocarbon of significant interest in various chemical and pharmaceutical applications.[1] Given the limited availability of specific quantitative solubility data in publicly available literature, this guide synthesizes the foundational physicochemical principles governing its solubility, outlines a detailed experimental protocol for its precise determination, and discusses the implications for its handling and application in research and drug development.

Introduction to 1,2-Dibromohexafluoropropane

1,2-Dibromohexafluoropropane is a colorless liquid at room temperature, characterized by its high density and low volatility.[1] Its chemical structure, featuring both bromine and fluorine substituents, imparts unique properties, including chemical stability and resistance to degradation, making it a valuable solvent and synthetic intermediate.[1] The presence of these halogens, however, also necessitates careful handling and disposal due to potential environmental and health considerations.[1][2][3][4][5]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₃Br₂F₆ | [1][6][7] |

| Molecular Weight | 309.83 g/mol | [6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 70 - 72 °C | [5] |

| Melting Point | -95 °C | [5] |

Theoretical Framework for Solubility

The solubility of 1,2-Dibromohexafluoropropane in organic solvents is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The polarity of both the solute and the solvent is a critical factor in this interaction.

1,2-Dibromohexafluoropropane can be classified as a non-polar to weakly polar molecule. The high degree of fluorination creates a fluorous character, leading to hydrophobic and lipophobic tendencies.[8] The presence of bromine atoms introduces some polarizability, potentially allowing for dipole-dipole and London dispersion force interactions.

Factors influencing solubility:

-

Solvent Polarity: It is expected that 1,2-Dibromohexafluoropropane will exhibit higher solubility in non-polar and weakly polar organic solvents such as alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). Its solubility in highly polar solvents like water is expected to be negligible.

-

Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. However, the dissolution of gases in liquids is typically an exothermic process, and thus solubility decreases with increasing temperature. The effect of temperature on the solubility of 1,2-Dibromohexafluoropropane would need to be determined experimentally.

-

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, forming noncovalent interactions with electron-donating atoms (e.g., oxygen, nitrogen) in the solvent molecules.[9] This could enhance solubility in solvents containing such functional groups, like ethers and esters.

Experimental Determination of Solubility

Due to the absence of readily available quantitative solubility data, a robust experimental protocol is essential for researchers working with 1,2-Dibromohexafluoropropane. The following section provides a step-by-step methodology for determining its solubility in various organic solvents.

Materials and Equipment

-

1,2-Dibromohexafluoropropane (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or incubator

-

Calibrated thermometers

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and syringe filters (0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2-Dibromohexafluoropropane to a known volume or weight of the selected organic solvent in a glass vial. The presence of a distinct, undissolved phase of the solute is crucial to ensure saturation.

-

Securely seal the vials with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear, supernatant (solvent) phase using a syringe. It is critical to avoid disturbing the undissolved solute layer.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets.

-

Record the exact weight of the transferred aliquot.

-

Dilute the filtered aliquot with the same solvent to a known volume to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 1,2-Dibromohexafluoropropane in the respective solvent of known concentrations.

-

Analyze the standard solutions and the prepared sample solution using a calibrated GC or HPLC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of 1,2-Dibromohexafluoropropane in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1,2-Dibromohexafluoropropane in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Applications in Drug Development

The unique properties of fluorinated compounds are increasingly being leveraged in drug discovery and development.[10][11] Understanding the solubility of 1,2-Dibromohexafluoropropane is crucial for its potential use as:

-

A reaction medium: Its chemical inertness and unique solvent properties may be advantageous for specific synthetic steps in the preparation of active pharmaceutical ingredients (APIs).

-

A fragment in drug design: Fluorinated fragments are valuable in fragment-based drug discovery for their ability to modulate the physicochemical properties of lead compounds.[10]

-

A component in delivery systems: The lipophobicity of highly fluorinated compounds can be exploited in the design of novel drug delivery systems, such as emulsions or micelles.[8]

Safety and Handling

1,2-Dibromohexafluoropropane should be handled with appropriate safety precautions.[2][3][4][5] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[2][4] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[2][3][4][5]

Conclusion

References

-

Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC. (n.d.). Retrieved from [Link]

-

Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - (n.d.). Retrieved from [Link]

-

1,2-Dibromohexafluoropropane - NIST WebBook. (n.d.). Retrieved from [Link]

-

Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying - ResearchGate. (2025, August 6). Retrieved from [Link]

-

CAS No.661-95-0,1,2-Dibromohexafluoropropane Suppliers,MSDS download - LookChem. (n.d.). Retrieved from [Link]

-

Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | JACS Au. (2025, April 28). Retrieved from [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. (n.d.). Retrieved from [Link]

-

Halogen bonding in solution: thermodynamics and applications - PubMed. (2013, February 21). Retrieved from [Link]

-

Video: Radical Halogenation: Thermodynamics - JoVE. (2023, April 30). Retrieved from [Link]

-

1,2-Dibromopropane | C3H6Br2 | CID 6553 - PubChem. (n.d.). Retrieved from [Link]

-

Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

9.2 Halogenation Reaction of Alkanes – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

- DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents. (n.d.).

-

Producing Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 26). Retrieved from [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Dibromohexafluoropropane [webbook.nist.gov]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogen bonding in solution: thermodynamics and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to 1,2-Dibromohexafluoropropane: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 1,2-Dibromohexafluoropropane, a halogenated propane derivative of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nuanced structural characteristics, stereochemistry, spectroscopic profile, synthesis, and safe handling protocols. Our focus is on the causality behind its properties and the practical application of this knowledge in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

1,2-Dibromohexafluoropropane is a colorless liquid at ambient temperature, notable for its high density and chemical stability, which can be attributed to the presence of multiple, highly electronegative fluorine atoms and two bromine atoms.[1] These structural features enhance intermolecular forces, resulting in a relatively high boiling point compared to non-halogenated analogues.[1]

A summary of its key identifiers and properties is presented below.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [2] |

| CAS Number | 661-95-0 | [3] |

| Molecular Formula | C₃Br₂F₆ | [3] |

| Molecular Weight | 309.83 g/mol | [2] |

| Canonical SMILES | C(C(F)(Br)F)(C(F)(F)F)(Br)F | [1] |

| Boiling Point | 71-73 °C | [4] |

| Melting Point | -95 °C | [4] |

| Density | 2.169 g/cm³ | [4] |

Molecular Structure and Stereoisomerism: A Deeper Look

The technical utility of 1,2-Dibromohexafluoropropane is fundamentally linked to its three-dimensional structure. The propane backbone contains two stereogenic centers, which gives rise to multiple stereoisomers.

Atomic Connectivity

The structure consists of a three-carbon propane chain.

-

Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms (-CBrF₂).

-

Carbon-2 (C2): Bonded to one bromine atom, one fluorine atom, and a trifluoromethyl group (-CBrF(CF₃)).

-

Carbon-3 (C3): A trifluoromethyl group (-CF₃).

Caption: Workflow for the synthesis of 1,2-Dibromohexafluoropropane.

Experimental Protocol: Causality: The protocol described in patent DE102005005774A1 highlights that initiating the reaction in the presence of a small amount of the final product (1-10 wt%) helps to control the initial stages of this spontaneous reaction. [5]

-

Reactor Setup: Charge a suitable reactor (e.g., an enameled stirred tank) with liquid elemental bromine (Br₂). Add 1-10% by weight (relative to bromine) of 1,2-Dibromohexafluoropropane as a reaction initiator. [5]2. Initiation: Introduce gaseous hexafluoropropene (HFP) into the liquid bromine. The reaction can be initiated at 20-30°C and may be facilitated by illumination with actinic light (e.g., white light). [5]3. Reaction Maintenance: Continue the addition of HFP. The reaction is exothermic and the temperature should be maintained in the range of 20-70°C. The progress can be monitored by the disappearance of the red-brown color of bromine. [5]4. Workup and Purification: Once the reaction is complete, the crude product can be purified. For continuous operation, the product can be distilled off from the reaction mixture. Purity can be confirmed by ¹⁹F and ¹³C NMR spectroscopy. [5]

Chemical Reactivity

The reactivity of 1,2-Dibromohexafluoropropane is dominated by the two carbon-bromine bonds. Bromine is a good leaving group, making these positions susceptible to nucleophilic substitution and elimination reactions.

-

Dehalogenation: As a vicinal dihalide, it can undergo dehalogenation when treated with reducing metals like zinc dust, typically in an alcohol solvent, to yield hexafluoropropene. [6][7]This reaction is a classic transformation for vicinal dihalides.

-

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles. The stereochemical outcome of these reactions is of significant interest for synthetic applications, potentially allowing for the stereocontrolled introduction of new functional groups.

Applications in Research and Drug Development

While direct applications in pharmaceuticals are not widely documented, 1,2-Dibromohexafluoropropane serves as a valuable fluorinated building block. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability. [8]This compound provides a scaffold from which more complex fluorinated molecules can be built, making it a tool for drug discovery programs. Its use as a specialized solvent and in the synthesis of other chemical compounds is also noted. [1]

Safety and Handling

Trustworthiness through Self-Validation: Adherence to established safety protocols is non-negotiable. The information below is synthesized from authoritative safety data sheets and should be considered a primary directive for handling.

1,2-Dibromohexafluoropropane is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled |

| STOT - SE | H335: May cause respiratory irritation |

(Source: Aggregated GHS information from PubChem) [2] Handling and Storage Protocol:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not release into the environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69579, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link]

- Siegemund, G., & Schwertfeger, W. (2006). Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane. (German Patent No. DE102005005774A1). Google Patents.

-

Wikipedia contributors. (2023). Frustrated Lewis pair. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved from [Link]

-

Wikipedia contributors. (2023). Carbon–fluorine bond. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

- Ausimont S.P.A. (1999). Synthesis of 1,1,1,3,3-pentafluoropropane. (French Patent No. FR2768727A1). Google Patents.

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

- E. I. Du Pont De Nemours and Company. (1995). Process for making hexafluoropropane and perfluoropropane. (European Patent No. EP0670294B1). Google Patents.

- St. Clair, A. K., & St. Clair, T. L. (1978). Polyimides prepared from perfluoroisopropylidene diamine. (United States Patent No. 4,111,906). Google Patents.

-

Anasazi Instruments. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromohexafluoropropane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Maitland Jones, Jr. (n.d.). 13C-NMR. Retrieved from [Link]

-

ResearchGate. (2023). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Retrieved from [Link]

-

De La Kethulle de Ryhove, S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Soderberg, T. (2022). 12.2 Interpreting Mass Spectra. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Allery Chemistry. (2016, November 1). Mass Spectrometry - Fragmentation [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How many stereoisomers are possible for 1,2-dimethyl-4-(propan-2-ylidene)cyclopentane?. Retrieved from [Link]

-

National Institutes of Health. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1970). Boron trifluoride promoted reaction of alkyl hypohalites with alkenes. A new synthesis of fluoro halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Dihalides. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). R or S configuration of propane-1,2-diol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Number of stereoisomers of 1,2-dichloro-3-fluorocyclopropane. Retrieved from [Link]

Sources

- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]

- 2. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dibromohexafluoropropane [webbook.nist.gov]

- 4. 1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 [chemicalbook.com]

- 5. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to the Safe Laboratory Handling of 1,2-Dibromohexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Double-Edged Sword of Fluorination in Modern Chemistry